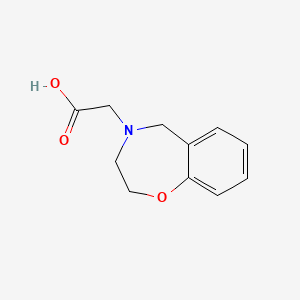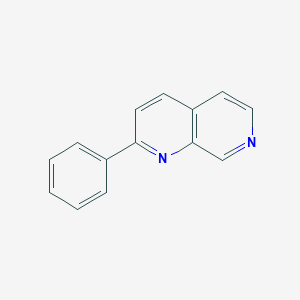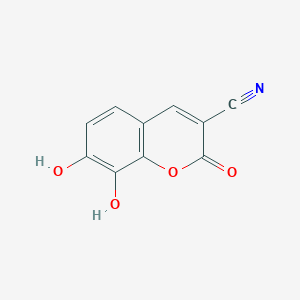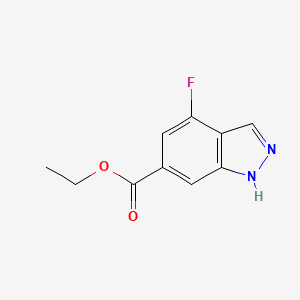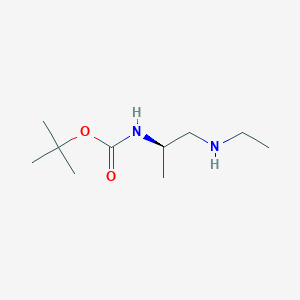
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The compound’s structure includes a tert-butyl group, an ethylamino group, and a carbamate moiety, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of ®-1-(ethylamino)propan-2-ol with tert-butyl chloroformate in the presence of a base such as sodium hydride or sodium bicarbonate.
Purification: The intermediate is then purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under controlled conditions to ensure high yield and purity.
Quality Control: The product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to confirm its purity and structural integrity.
化学反応の分析
Types of Reactions
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, water radical cations.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethyl acetate.
Conditions: Reactions are typically carried out at controlled temperatures (0-20°C) and under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxides, amines, and substituted carbamates, depending on the specific reagents and conditions used.
科学的研究の応用
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the ethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
- ®-tert-Butyl (1-(methylamino)propan-2-yl)carbamate
- ®-tert-Butyl (1-(isopropylamino)propan-2-yl)carbamate
- ®-tert-Butyl (1-(butylamino)propan-2-yl)carbamate
Uniqueness
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of an ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and selectivity in various chemical reactions, making it valuable in targeted synthesis and research applications .
特性
分子式 |
C10H22N2O2 |
|---|---|
分子量 |
202.29 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m1/s1 |
InChIキー |
VJRACYXJGFHJHI-MRVPVSSYSA-N |
異性体SMILES |
CCNC[C@@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CCNCC(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)


![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)


